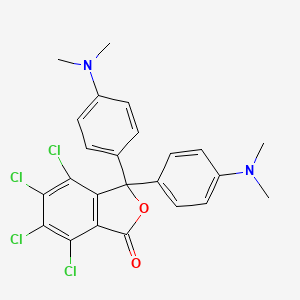
(1-Methoxy-1-methylethyl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-1-methylethyl)cycloheptane: is an organic compound with the molecular formula C11H22O It is a cycloalkane derivative where a methoxy group and a methylethyl group are attached to a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-1-methylethyl)cycloheptane typically involves the alkylation of cycloheptane with appropriate reagents. One common method is the reaction of cycloheptane with methoxypropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methoxy-1-methylethyl)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methoxy-1-methylethyl)cycloheptane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cycloalkane derivatives in biological systems. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-1-methylethyl)cycloheptane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Cycloheptane: A simple cycloalkane with a seven-membered ring.
Methoxycycloheptane: A derivative with a methoxy group attached to the cycloheptane ring.
Methylethylcycloheptane: A derivative with a methylethyl group attached to the cycloheptane ring.
Uniqueness: (1-Methoxy-1-methylethyl)cycloheptane is unique due to the presence of both a methoxy group and a methylethyl group on the cycloheptane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
93963-41-8 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-methoxypropan-2-ylcycloheptane |
InChI |
InChI=1S/C11H22O/c1-11(2,12-3)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |
Clave InChI |
SGSKWKGPQDARMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



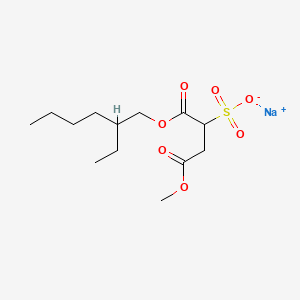
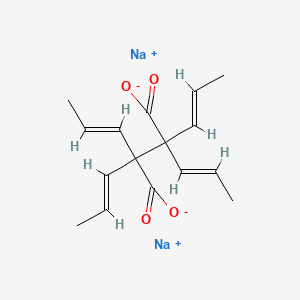
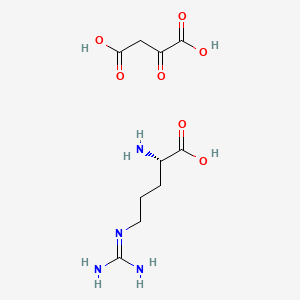
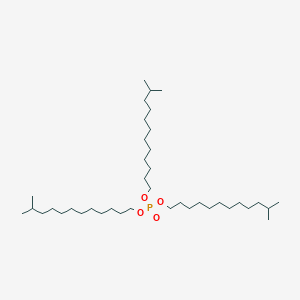
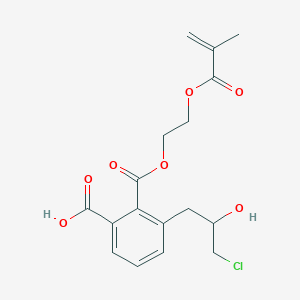
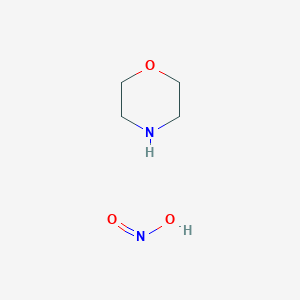
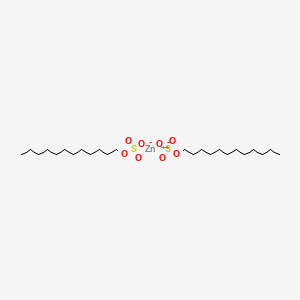
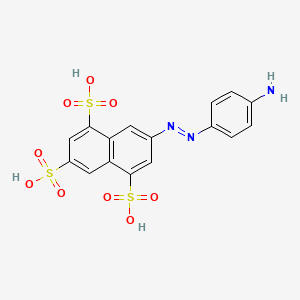
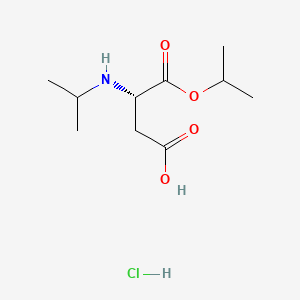
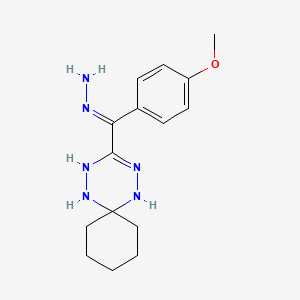
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)

